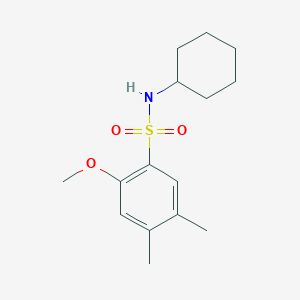
N-cyclohexyl-2-methoxy-4,5-dimethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-2-methoxy-4,5-dimethylbenzenesulfonamide, also known as S-Methylisothiourea sulfate (SMT), is a chemical compound that has been studied for its various applications in scientific research. This compound has been found to have potential as a therapeutic agent for various diseases due to its unique chemical properties.
科学的研究の応用
N-cyclohexyl-2-methoxy-4,5-dimethylbenzenesulfonamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been found to have anti-inflammatory, anti-tumor, and neuroprotective properties. In addition, this compound has been studied for its potential use in treating Parkinson's disease, Alzheimer's disease, and Huntington's disease.
作用機序
The mechanism of action of N-cyclohexyl-2-methoxy-4,5-dimethylbenzenesulfonamide is not fully understood. However, it has been found to inhibit the activity of inducible nitric oxide synthase (iNOS), an enzyme that produces nitric oxide (NO) in response to inflammation. By inhibiting iNOS, this compound reduces the production of NO, which is a key mediator of inflammation. In addition, N-cyclohexyl-2-methoxy-4,5-dimethylbenzenesulfonamide has been found to inhibit the activity of poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme that plays a role in DNA repair. By inhibiting PARP-1, this compound can induce cell death in cancer cells.
Biochemical and Physiological Effects
N-cyclohexyl-2-methoxy-4,5-dimethylbenzenesulfonamide has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of NO. In addition, this compound has been found to induce cell death in cancer cells by inhibiting the activity of PARP-1. Furthermore, N-cyclohexyl-2-methoxy-4,5-dimethylbenzenesulfonamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
One advantage of using N-cyclohexyl-2-methoxy-4,5-dimethylbenzenesulfonamide in lab experiments is its well-established synthesis method. This compound is readily available and can be synthesized in large quantities. In addition, this compound has been extensively studied and its properties are well-known. However, one limitation of using N-cyclohexyl-2-methoxy-4,5-dimethylbenzenesulfonamide is its potential toxicity. This compound has been found to be toxic to some cell types and caution should be taken when using it in lab experiments.
将来の方向性
There are several future directions for the study of N-cyclohexyl-2-methoxy-4,5-dimethylbenzenesulfonamide. One potential direction is the development of new therapeutic applications for this compound. It has been found to have potential as a therapeutic agent for various diseases and further studies could lead to the development of new treatments. Another potential direction is the study of the mechanism of action of this compound. Although the mechanism of action is not fully understood, further studies could lead to a better understanding of how this compound works. Finally, the study of the toxicity of N-cyclohexyl-2-methoxy-4,5-dimethylbenzenesulfonamide is an important future direction. Understanding the toxicity of this compound could lead to the development of safer treatments.
合成法
The synthesis of N-cyclohexyl-2-methoxy-4,5-dimethylbenzenesulfonamide involves the reaction of cyclohexylamine with 4,5-dimethyl-2-nitrophenol to form the corresponding amine. This amine is then reacted with methanesulfonyl chloride to yield the desired product, N-cyclohexyl-2-methoxy-4,5-dimethylbenzenesulfonamide. The synthesis of this compound has been well-established and is commonly used in scientific research.
特性
IUPAC Name |
N-cyclohexyl-2-methoxy-4,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3S/c1-11-9-14(19-3)15(10-12(11)2)20(17,18)16-13-7-5-4-6-8-13/h9-10,13,16H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRCRDZGWYGWQGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2CCCCC2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-methoxy-4,5-dimethylbenzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl N-[2-(3-hydroxycyclobutyl)ethyl]carbamate](/img/structure/B2946429.png)
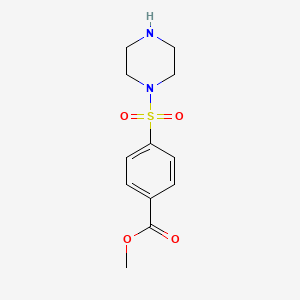
![2-[3-({3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}methyl)azetidin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2946431.png)
![2-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-4-methyl-1,3-thiazole](/img/structure/B2946433.png)
![4-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2946434.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide](/img/structure/B2946436.png)
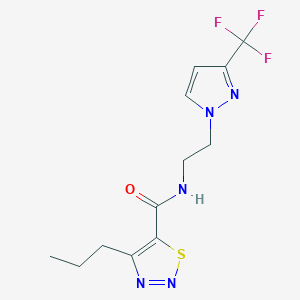
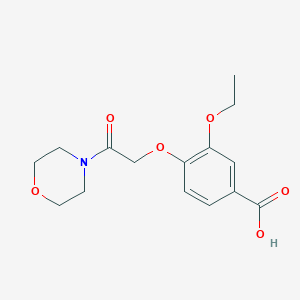
![4-{[11-(3-Butenoyloxy)undecyl]oxy}benzenecarboxylic acid](/img/structure/B2946441.png)

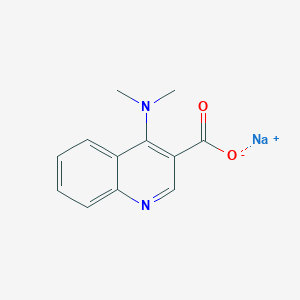
![Methyl 3-[(1,2,3-thiadiazol-4-ylcarbonyl)amino]-2-thiophenecarboxylate](/img/structure/B2946448.png)